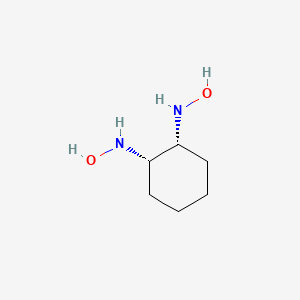

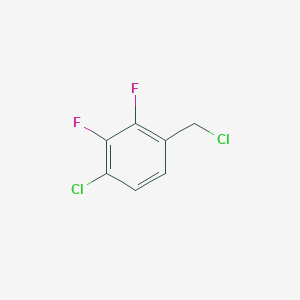

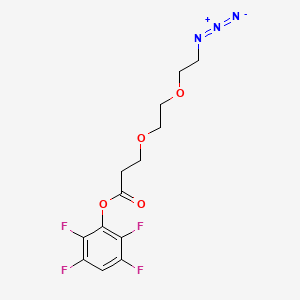

![molecular formula C10H16O2 B3247051 (2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one CAS No. 1807912-28-2](/img/structure/B3247051.png)

(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

Vue d'ensemble

Description

“(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one” is a compound that contains a bicyclo[3.1.1]heptane core . This core is a polycyclic structure that is denser than its open-structured counterpart . The compound is a natural product found in Dracocephalum nutans, Hyssopus officinalis, and other organisms .

Synthesis Analysis

The transformations of 2a-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one under the conditions of acid catalysis have been studied . It has been shown that this compound can be used for the synthesis of products of various structures . A practical preparative method for [3.1.1]propellane from newly developed 1,5-diiodobicyclo[3.1.1]heptane (1), as well as difunctionalization reactions of 2 leading to functionalized BCHs .Molecular Structure Analysis

The molecular formula of “this compound” is C10H16O . The bicyclo[3.1.1]heptane core is a polycyclic structure that is denser than its open-structured counterpart .Chemical Reactions Analysis

The transformations of 2a-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one under the conditions of acid catalysis have been studied . It has been shown that this compound can be used for the synthesis of products of various structures .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 152.23 g/mol . The density, heat of sublimation, and impact sensitivity were estimated by electrostatic potential analysis of the molecular surface .Applications De Recherche Scientifique

Synthetic Chemistry Applications

In synthetic chemistry, compounds with bicyclic structures similar to "(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one" are crucial intermediates in the synthesis of heterocyclic compounds. Mazimba et al. (2015) discuss the synthesis of 2,4-diaryl-3azabicyclo[3.3.1]nonanone derivatives and their biological activities, emphasizing the role of such structures in generating bioactive molecules with potential antibacterial and antifungal properties Mazimba & Mosarwa, 2015.

Catalysis and Material Science

The research by Pines and Nogueira (1981) into the aromatization of hydrocarbons over platinum-alumina catalysts provides insights into the transformation processes of cyclic hydrocarbons, which could be related to the functionalization or transformation of compounds like "this compound" in catalytic systems Pines & Nogueira, 1981.

Biomedical Applications

In the biomedical field, derivatives of cellulose, such as hydroxyethylcellulose, have been studied for their potential in creating new biomaterials with improved properties for drug delivery and other applications. This research highlights the importance of functionalized organic molecules in developing materials for biomedical uses Noreen et al., 2020.

Antioxidant and Biological Activity

The study of hydroxycinnamic acids by Razzaghi-Asl et al. (2013) on the structure-activity relationships of these compounds as antioxidants could provide a conceptual framework for understanding the biological activities of structurally complex molecules like "this compound" Razzaghi-Asl et al., 2013.

Phosphonic Acid and Derivatives

Phosphonic acid derivatives, as discussed by Sevrain et al. (2017), have diverse applications ranging from bioactive properties to the design of hybrid materials. This review underscores the versatility of functional groups in tailoring molecules for specific applications, which is relevant to the functionalization possibilities of "this compound" Sevrain et al., 2017.

Orientations Futures

The transformations of 2a-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one under the conditions of acid catalysis have been studied . It has been shown that this compound can be used for the synthesis of products of various structures . This suggests potential future directions for the use of this compound in the synthesis of new compounds.

Mécanisme D'action

Target of Action

The primary target of (2S)-2-hydroxy-2,6,6-trimethylbicyclo[31It’s known that the compound undergoes transformations under conditions of acid catalysis .

Mode of Action

The compound interacts with its targets through a series of transformations. Under the action of an acid, the hydroxy group attached to the C2 carbon atom is probably split out, and a carbocation is formed . This carbocation can undergo rearrangement in two different directions .

Biochemical Pathways

The compound affects several biochemical pathways. In one pathway, the cyclobutane ring opens, and a p-menth-6-en-2-on-8-yl cation is formed. This cation, after a 4,8-hydride shift, is converted into another ion. The latter, after the ejection of a proton, gives an intermediate which is rapidly stabilized through aromatization, leading to the formation of carvacrol .

In another pathway, the carbocation is converted as a result of migration of the gem-dimethyl bridge into a three-centered bicyclic cation. The addition of a molecule of water to the latter, which takes place with the cleavage of the C1-C2 bond, leads to another ion, which cyclizes into a lactone .

Pharmacokinetics

The ADME properties of (2S)-2-hydroxy-2,6,6-trimethylbicyclo[31The transformations it undergoes suggest that its bioavailability may be influenced by factors such as the acidity of the reaction medium .

Result of Action

The result of the compound’s action is the formation of carvacrol and a lactone . These products are formed in a ratio of 1:1 in the action on the compound of both concentrated and dilute sulfuric acid .

Action Environment

The action of (2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one is influenced by environmental factors such as the acidity of the reaction medium. The rate of transformation is considerably lower in a less acidic medium . Another factor is the presence of other compounds, such as boron trifluoride etherate, which can lead to the selective transformation of the compound into carvacrol .

Analyse Biochimique

Biochemical Properties

(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health . Additionally, its interaction with signaling pathways can lead to changes in cell proliferation and apoptosis, highlighting its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, influencing their activity. For instance, its interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the context . This binding interaction is crucial for its role in modulating biochemical reactions. Additionally, it can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products can have different biochemical properties, which may influence the overall effects of the compound on cellular function. Long-term studies have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as enhancing antioxidant responses and improving cellular health . At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can influence metabolic flux and the levels of various metabolites in the body. Understanding these pathways is crucial for elucidating the compound’s overall effects on cellular and organismal health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. For instance, its interaction with membrane transporters can facilitate its uptake into cells, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound is often localized in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . These localizations are mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The localization within these compartments allows it to interact with specific biomolecules, influencing its overall function and activity.

Propriétés

IUPAC Name |

(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3/t6?,7?,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRRCQOUNSHSGB-QIMWKCOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C(C(=O)C2)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C2CC(C2(C)C)CC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

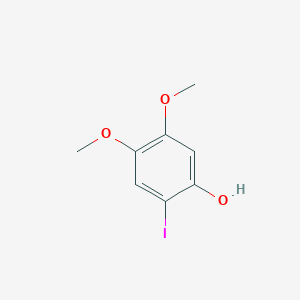

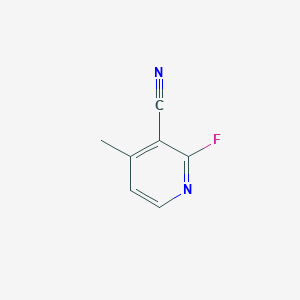

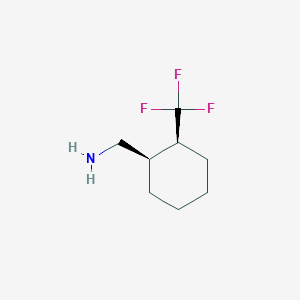

![Rac-methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine](/img/structure/B3247032.png)

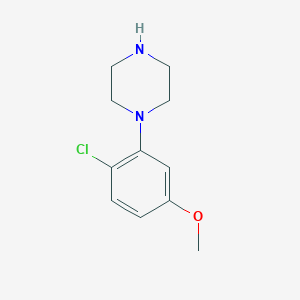

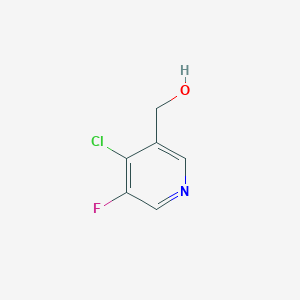

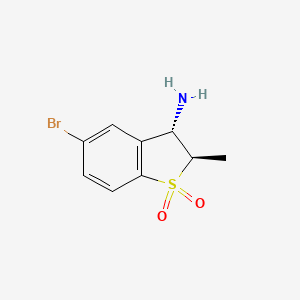

![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B3247038.png)

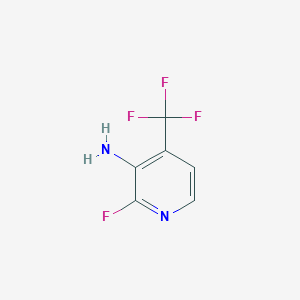

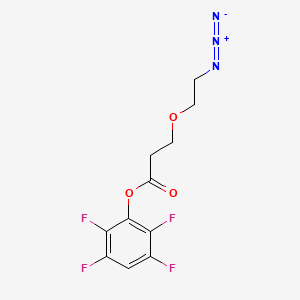

![Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine](/img/structure/B3247058.png)